Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate

Beschreibung

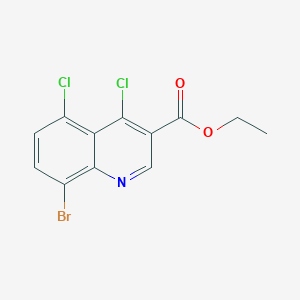

Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a bromine atom at the 8-position and chlorine atoms at the 4- and 5-positions of the quinoline ring, with an ethyl ester group at position 2. Quinoline derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework, which allows for versatile functionalization .

Eigenschaften

IUPAC Name |

ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)6-5-16-11-7(13)3-4-8(14)9(11)10(6)15/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWUCRZMBXEEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a unique molecular structure that includes both bromine and chlorine substituents. Its molecular formula is C₁₁H₈BrCl₂N₁O₂, with a molecular weight of approximately 349.00 g/mol. The presence of halogen atoms enhances its reactivity and binding capabilities, influencing various biological pathways.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. This compound may modulate the activity of these targets, leading to observable biological effects. Notably, the quinoline core allows for potential intercalation with DNA, which could disrupt replication and transcription processes. Additionally, the halogen substituents may increase binding affinity to certain enzymes or receptors, facilitating inhibition or activation of their activities.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies indicate it possesses significant antibacterial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects through mechanisms involving apoptosis induction in cancer cells. The specific pathways and molecular interactions remain subjects for further study .

- Antiviral Potential : There is emerging evidence that compounds within the quinoline family can exhibit antiviral activity. This compound may contribute to this area of research as scientists explore its efficacy against viral pathogens .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antibacterial Activity : A study evaluated the compound's effectiveness against E. coli and reported an MIC value of 50 mg/mL. This positions it as a potential candidate for developing new antibacterial agents.

- Cytotoxicity Assays : In vitro assays assessing cytotoxicity revealed that while exhibiting antimicrobial properties, the compound also maintained low cytotoxicity levels in mammalian cell lines, indicating a favorable therapeutic index .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the quinoline structure can significantly affect biological activity. Compounds with different halogen placements exhibited varying degrees of potency against specific targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate | C₁₁H₈BrCl₂N₁O₂ | Different positioning of halogens |

| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | C₉H₈BrClN₁O₂ | Lacks one chlorine substituent |

| Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate | C₁₁H₈BrCl₂N₁O₂ | Variation in halogen placement |

Future Directions

The ongoing research into this compound emphasizes its potential as a lead compound in drug development. Further studies are necessary to elucidate its precise mechanisms of action and optimize its pharmacological profile for therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate exhibits notable antimicrobial properties. Studies indicate that quinoline derivatives, including this compound, have shown efficacy against a range of bacterial strains. For instance, research has demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation. A study reported that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent .

Case Study: Synthesis and Biological Evaluation

A comprehensive study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives were tested for cytotoxicity using the MTT assay on different cancer cell lines. Results indicated that certain modifications enhanced anticancer activity, emphasizing the importance of structural variations in optimizing therapeutic effects .

Agricultural Applications

Fungicidal Activity

Quinoline derivatives have been recognized for their fungicidal properties. This compound has been shown to exhibit significant antifungal activity against various plant pathogens. Research indicates its effectiveness in controlling fungi responsible for crop diseases, which could be pivotal for sustainable agriculture practices .

Insecticidal Properties

In addition to fungicidal applications, this compound has demonstrated insecticidal activity against common agricultural pests. Its efficacy was tested in field trials where it significantly reduced pest populations without adversely affecting beneficial insects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Lipophilicity : The dichloro-bromo derivative likely exhibits higher lipophilicity than the hydroxy or nitro analogs, enhancing membrane permeability in biological systems.

- Reactivity: The nitro group in ethyl 4-chloro-8-nitroquinoline-3-carboxylate may confer higher electrophilicity, facilitating nucleophilic substitution reactions compared to bromo/chloro substituents.

Market and Regulatory Considerations

- Production Hubs: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is manufactured extensively in China, Europe, and North America, driven by demand for pharmaceutical intermediates . The dichloro-bromo analog’s production is likely niche due to synthesis challenges.

- In contrast, hydroxy and bromo derivatives are better characterized in safety databases .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of halogenated quinoline carboxylates such as ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate typically involves:

- Formation of the quinoline core, often via cyclization of aniline derivatives with malonate esters or related precursors.

- Introduction of halogen substituents (bromo and chloro) at specific positions on the quinoline ring.

- Esterification to install the ethyl carboxylate group at position 3.

The key challenge is selective halogenation at positions 4, 5, and 8 of the quinoline ring.

Chlorination and Bromination Procedures

Chlorination of hydroxyquinoline precursors is commonly achieved using phosphorus oxychloride (POCl3) under reflux conditions, which converts hydroxy groups to chloro substituents. This method is well-documented for preparing 4-chloroquinoline derivatives and can be adapted for dichlorination at positions 4 and 5 by controlling reaction conditions.

Bromination at position 8 is generally introduced prior to or after chlorination, depending on the synthetic route, using brominating agents selective for aromatic substitution.

Detailed Preparation Example for Ethyl 8-bromo-4-chloroquinoline-3-carboxylate (a close analog)

Though direct literature on this compound is scarce, the preparation of ethyl 8-bromo-4-chloroquinoline-3-carboxylate provides a close precedent:

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate |

| Reagent | Phosphorus oxychloride (POCl3) |

| Reaction Conditions | Heated at 80°C for 3 hours |

| Work-up Procedure | Removal of volatiles, addition of ice-water, filtration, and drying |

| Yield | 1.8 g from 2.0 g starting material (approx. 90% yield) |

| Product Characteristics | 1H NMR (300 MHz, DMSO-d6): δ 9.26 (s, 1H), 8.44-8.37 (m, 2H), 7.79-7.64 (t, J=7.8 Hz, 1H), 4.48-4.43 (q, J=7.2 Hz, 2H), 1.41-1.36 (t, J=6.9 Hz, 3H) |

This method involves direct chlorination of the hydroxy group to the chloro substituent using POCl3, a standard approach for quinoline chlorination.

Reaction Conditions and Optimization

Mechanistic Insights

- The chlorination by POCl3 proceeds via activation of the hydroxy group, replacing it with chlorine through nucleophilic substitution.

- Bromination is usually electrophilic aromatic substitution targeting the activated position 8 of the quinoline ring.

- The ester group at position 3 is introduced early in the synthesis via malonate ester cyclization, ensuring stability during halogenation steps.

Summary Table of Preparation Steps

Notes on Purification and Characterization

- After chlorination, the reaction mixture is typically quenched with ice water to precipitate the product.

- Filtration and drying yield the solid product.

- Purification can involve washing with organic solvents and drying over sodium sulfate.

- Characterization by 1H NMR confirms the substitution pattern and integrity of the ester group.

Research Findings and Considerations

- The use of POCl3 is a robust and high-yielding method for chlorination of hydroxyquinoline intermediates.

- Reaction time and temperature are critical to avoid decomposition or over-chlorination.

- Bromination must be carefully controlled to achieve selective substitution at position 8 without affecting other positions.

- The presence of multiple halogens (bromo and chloro) may require inert atmosphere and Schlenk techniques to avoid side reactions.

Q & A

Q. What are the recommended synthetic routes for Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step halogenation and esterification. For example:

Quinoline Core Formation : Start with a substituted aniline derivative, cyclize via the Gould–Jacob reaction to form the quinoline backbone.

Halogenation : Sequential bromination (at position 8) and chlorination (positions 4 and 5) using reagents like PCl₅ or NCS (N-chlorosuccinimide) under controlled temperatures (0–5°C) to avoid over-halogenation .

Esterification : React the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide).

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the ester (-COOEt) triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂). Aromatic protons in the quinoline ring appear as multiplets between 7.5–9.0 ppm.

- ¹³C NMR : Confirm the ester carbonyl (~165 ppm) and halogenated carbons (C-Br ~110 ppm; C-Cl ~100–120 ppm) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks. High-resolution MS (HRMS) validates the molecular formula (C₁₂H₈BrCl₂NO₂) .

- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and C-Br/C-Cl bonds (~550–750 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in halogenated quinolines?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation (solvent: DCM/hexane).

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement :

SHELXT : Solve the phase problem via intrinsic phasing.

SHELXL : Refine anisotropic displacement parameters. Prioritize resolving halogen positions (Br/Cl), as their electron density can overlap. Use restraints for disordered regions .

- Key Metrics : Report R1/wR2 values (<0.05), bond length/angle deviations (e.g., C-Br ~1.9 Å; C-Cl ~1.7 Å), and hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) .

Q. What strategies mitigate contradictions in reactivity studies, such as unexpected dehalogenation during cross-coupling reactions?

- Methodological Answer :

- Control Experiments :

Temperature : Avoid Pd-catalyzed reactions above 80°C to prevent C-Br bond cleavage.

Ligand Screening : Use bulky ligands (XPhos) to suppress β-hydride elimination.

- Analytical Cross-Check : Compare GC-MS and ¹H NMR data to detect byproducts. If dehalogenation occurs, switch to Cu(I)-mediated Ullmann couplings, which tolerate electron-deficient halides .

Q. How do substituent electronic effects (Br, Cl, COOEt) influence the compound’s supramolecular interactions in crystal packing?

- Methodological Answer :

- Graph Set Analysis ():

- Donor-Acceptor Pairs : The ester carbonyl acts as a hydrogen-bond acceptor (e.g., C=O⋯H-C), while halogen atoms participate in halogen⋯π interactions.

- Software Tools : Use Mercury (CCDC) to visualize packing motifs. Quantify interaction energies (e.g., Cl⋯Cl contacts: ~−2.5 kcal/mol) .

- Table : Example Intermolecular Interactions in Halogenated Quinolines

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

|---|---|---|

| C=O⋯H-N | 2.8–3.1 | −4.2 |

| Cl⋯π | 3.4 | −1.8 |

| Br⋯Br | 3.5 | −3.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.